molecular formula C24H22O2 B3102424 (R)-3,3'-Dimethoxy-2,2'-dimethyl-1,1'-binaphthalene CAS No. 1417714-04-5

(R)-3,3'-Dimethoxy-2,2'-dimethyl-1,1'-binaphthalene

Cat. No. B3102424
M. Wt: 342.4 g/mol
InChI Key: DEVABNQZEQWVSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This usually involves identifying the compound’s chemical formula, IUPAC name, and structural formula. The compound’s class or family, as well as its key functional groups and structural features, are also described.



Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, reaction conditions (like temperature and pressure), and the steps of the reaction mechanism.



Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound. These can provide information on the compound’s atomic arrangement, bond lengths and angles, and molecular mass.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It may include looking at reaction mechanisms, identifying the products formed, and studying the kinetics and thermodynamics of the reactions.



Physical And Chemical Properties Analysis

This involves measuring properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties like acidity/basicity, reactivity with other substances, and redox potential may also be analyzed.


Scientific Research Applications

Catalytic Non-Enzymatic Kinetic Resolution

(R)-3,3'-Dimethoxy-2,2'-dimethyl-1,1'-binaphthalene and related compounds have found applications in catalytic non-enzymatic kinetic resolution (KR) processes. These processes are critical for achieving high enantioselectivity and yield in the synthesis of chiral compounds. The development of chiral catalysts for asymmetric reactions has greatly benefited from these binaphthyl-derived compounds, demonstrating their importance in the field of asymmetric organic synthesis (Pellissier, 2011).

Repurposing in Eye Pathologies

While not directly related to (R)-3,3'-Dimethoxy-2,2'-dimethyl-1,1'-binaphthalene, studies on structurally similar compounds like dimethyl fumarate highlight the potential for repurposing known compounds for new therapeutic applications. Such research underscores the broader implications of studying binaphthyl derivatives for treating diseases characterized by inflammation and oxidative stress, suggesting avenues for future research into related compounds (Manai, Govoni, & Amadio, 2022).

Environmental and Safety Regulations

Research into the environmental impact and safety regulations concerning related compounds, such as 1,4-dimethylnaphthalene, provides insights into the regulatory landscape affecting the use and study of chemical compounds. This information is crucial for understanding the permissible limits and safety considerations in the application of (R)-3,3'-Dimethoxy-2,2'-dimethyl-1,1'-binaphthalene in various contexts (Anastassiadou et al., 2021).

Catalytic Synthesis of Polyoxymethylene Dimethyl Ethers

The catalytic synthesis of polyoxymethylene dimethyl ethers (OME), which are valuable as oxygenated fuels, may benefit from the catalytic properties of compounds like (R)-3,3'-Dimethoxy-2,2'-dimethyl-1,1'-binaphthalene. Research in this area focuses on finding efficient catalysts and processes for OME production, highlighting the potential of binaphthyl-derived compounds in energy and environmental applications (Baranowski, Bahmanpour, & Kröcher, 2017).

Alternatives to Animal Testing

In the broader context of scientific research, the development and application of alternative methods to animal testing are of significant importance. While not directly linked to (R)-3,3'-Dimethoxy-2,2'-dimethyl-1,1'-binaphthalene, the pursuit of alternatives highlights the ethical and methodological advancements in the field. Such research endeavors underscore the commitment to reducing animal use in scientific experiments, relevant to all areas of chemical research (Doke & Dhawale, 2013).

Safety And Hazards

This involves identifying any risks associated with handling or exposure to the compound. It could include toxicity data, flammability, reactivity, and environmental impact. Safety data sheets (SDS) are often used as a source of this information.


Future Directions

This could involve discussing potential applications of the compound, areas for further research, and any improvements that could be made to its synthesis or use.


Please note that the availability of this information can vary depending on the specific compound and the extent of research that has been conducted on it. For “®-3,3’-Dimethoxy-2,2’-dimethyl-1,1’-binaphthalene”, you may need to conduct a thorough literature search or experimental studies to obtain some of this information.


properties

IUPAC Name

3-methoxy-1-(3-methoxy-2-methylnaphthalen-1-yl)-2-methylnaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22O2/c1-15-21(25-3)13-17-9-5-7-11-19(17)23(15)24-16(2)22(26-4)14-18-10-6-8-12-20(18)24/h5-14H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEVABNQZEQWVSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1OC)C3=C(C(=CC4=CC=CC=C43)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3,3'-Dimethoxy-2,2'-dimethyl-1,1'-binaphthalene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-3,3'-Dimethoxy-2,2'-dimethyl-1,1'-binaphthalene
Reactant of Route 2
Reactant of Route 2
(R)-3,3'-Dimethoxy-2,2'-dimethyl-1,1'-binaphthalene
Reactant of Route 3
Reactant of Route 3
(R)-3,3'-Dimethoxy-2,2'-dimethyl-1,1'-binaphthalene
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
(R)-3,3'-Dimethoxy-2,2'-dimethyl-1,1'-binaphthalene
Reactant of Route 5
Reactant of Route 5
(R)-3,3'-Dimethoxy-2,2'-dimethyl-1,1'-binaphthalene
Reactant of Route 6
(R)-3,3'-Dimethoxy-2,2'-dimethyl-1,1'-binaphthalene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.